molecular formula C19H21ClN4O3 B2602225 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034411-81-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B2602225
CAS No.: 2034411-81-7
M. Wt: 388.85
InChI Key: PYBOFVKIOCZYLD-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21ClN4O3 and its molecular weight is 388.85. The purity is usually 95%.
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Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic compound characterized by its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of the benzo[f][1,4]oxazepine core and the indazole structure suggests a diverse range of biological interactions.

Chemical Structure

The molecular formula of the compound is C15H19ClN2O3C_{15}H_{19}ClN_{2}O_{3}, with a molecular weight of 310.77 g/mol. The structural features include:

  • Benzo[f][1,4]oxazepine core : Known for various pharmacological properties.
  • Chloro substituent : Enhances biological activity.
  • Indazole moiety : Associated with anti-inflammatory and anticancer properties.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₅H₁₉ClN₂O₃
Molecular Weight310.77 g/mol
Core StructureBenzo[f][1,4]oxazepine
SubstituentsChloro group and indazole

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that oxazepine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with a similar oxazepine core have been demonstrated to interact with various oncogenic pathways.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
  • Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases.

Case Studies

A recent study explored the effects of structurally similar compounds on inflammatory diseases. The findings revealed that certain oxazepine derivatives exhibited IC50 values in the nanomolar range against specific targets like RIPK1 (Receptor-interacting protein kinase 1), which is crucial for regulating necroptosis and inflammation .

Another investigation into the pharmacological profiles of related compounds highlighted their potential in treating chronic immune inflammatory disorders such as ulcerative colitis and psoriasis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit serine peptidases and other enzymes involved in cellular signaling.
  • Modulation of Receptor Activity : The interaction with various receptors can lead to altered cell signaling pathways that contribute to its therapeutic effects.

Scientific Research Applications

Structural Features

The compound features a benzo[f][1,4]oxazepine core substituted with a chloro group and an indazole moiety. This unique structure contributes to its diverse biological activities and reactivity in synthetic pathways.

Chemistry

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution.

Reaction Pathways

Reaction Type Reagents Products
OxidationHydrogen peroxideSulfoxides
ReductionLithium aluminium hydrideAlcohols
SubstitutionAmines or alkoxidesSubstituted derivatives

Biology

The compound has been investigated for its potential interactions with biological macromolecules. Studies suggest that it may exhibit significant anti-cancer , anti-inflammatory , and antimicrobial properties.

Activity Type Mechanism/Findings
Anti-CancerInhibits proliferation of cancer cell lines (e.g., HCT116) with IC50 values ranging from 26.75 to 28.85 µg/mL.
Anti-inflammatoryModulates pro-inflammatory cytokines like IL-6 and TNF-α.
AntimicrobialExhibits activity against various microbial strains.

Anti-Cancer Activity

A study published in the Journal of Brazilian Chemical Society demonstrated that benzoxazepine derivatives similar to this compound significantly reduced cell viability in colorectal cancer cells through apoptosis mechanisms involving caspase activation.

Anti-inflammatory Response

Research indicated that related compounds effectively inhibited TNF-induced necroptosis in human monocytic U937 cells. This suggests therapeutic potential for treating inflammatory conditions characterized by excessive inflammation.

Medicine

Due to its bioactive properties, this compound is being explored for potential therapeutic uses in developing new pharmaceuticals targeting various diseases.

Therapeutic Potential

The compound may play a role in treating conditions such as:

  • Renal disease
  • Diabetic nephropathy
  • Cardiovascular diseases

Industrial Applications

In industrial settings, this compound is utilized in the manufacture of specific polymers and materials due to its unique chemical properties. Its ability to undergo various chemical transformations makes it valuable for producing specialty chemicals.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c20-13-5-6-16-12(9-13)10-24(17(25)11-27-16)8-7-21-19(26)18-14-3-1-2-4-15(14)22-23-18/h5-6,9H,1-4,7-8,10-11H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBOFVKIOCZYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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